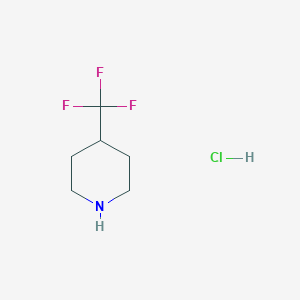

4-(Trifluoromethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUKXPQVPQUCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584789 | |

| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155849-49-3 | |

| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 155849-49-3

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of neurologically active compounds.

Physicochemical Properties

This compound is a white to yellow crystalline powder. The introduction of a trifluoromethyl group significantly influences the lipophilicity and electron-withdrawing nature of the piperidine ring, making it a valuable scaffold in the design of novel therapeutic agents.[1]

| Property | Value | Reference |

| CAS Number | 155849-49-3 | [2][3][4][5] |

| Molecular Formula | C₆H₁₁ClF₃N | [2] |

| Molecular Weight | 189.61 g/mol | [3][5] |

| Appearance | White to yellow crystals or powder | [2] |

| Melting Point | 155-159 °C | [3][5] |

| Assay | ≥97% | [3][5] |

| Storage Temperature | 2-8°C | [3][5] |

| SMILES | Cl.FC(F)(F)C1CCNCC1 | [2] |

| InChI Key | KMUKXPQVPQUCDB-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Step 1: Fluorination of 4-Piperidinecarboxylic Acid

This step involves the conversion of the carboxylic acid group to a trifluoromethyl group. A common method for this transformation is the use of sulfur tetrafluoride (SF₄) in the presence of a suitable solvent.

-

Materials: 4-Piperidinecarboxylic acid, sulfur tetrafluoride (SF₄), anhydrous hydrofluoric acid (HF), and chloroform (CHCl₃).

-

Procedure:

-

In a high-pressure autoclave, a mixture of 4-piperidinecarboxylic acid, anhydrous hydrofluoric acid, and chloroform is prepared.

-

The autoclave is cooled, and sulfur tetrafluoride is introduced.

-

The reaction mixture is heated to approximately 65°C and stirred for several hours.

-

After cooling to room temperature, the excess SF₄ and byproducts are carefully vented and neutralized with an alkaline solution.

-

The reaction mixture is poured into ice water and neutralized with sodium hydroxide to a pH of 10.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried and concentrated under reduced pressure.

-

The crude product, 4-(trifluoromethyl)piperidine, is purified by fractional distillation.[6]

-

Step 2: Hydrochloride Salt Formation

The purified 4-(trifluoromethyl)piperidine is then converted to its hydrochloride salt to improve its stability and handling properties.

-

Materials: Purified 4-(trifluoromethyl)piperidine, hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Procedure:

-

The purified 4-(trifluoromethyl)piperidine is dissolved in a minimal amount of a suitable organic solvent.

-

A solution of hydrochloric acid in an organic solvent is added dropwise to the piperidine solution with stirring.

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with a cold, non-polar solvent (e.g., hexane) and dried under vacuum to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.

One of the key areas of application is in the development of dopamine transporter (DAT) inhibitors.[3] The dopamine transporter is a protein that regulates the concentration of dopamine in the synaptic cleft, playing a vital role in neurotransmission.[7][8] Dysregulation of the dopamine system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction.[7][9]

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a method to evaluate the binding affinity of compounds derived from 4-(trifluoromethyl)piperidine for the dopamine transporter.

-

Materials: Cell membranes prepared from cells expressing the human dopamine transporter, [³H]-WIN 35,428 (a radiolabeled DAT ligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and scintillation cocktail.

-

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-WIN 35,428 in the wash buffer.

-

Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathway and Mechanism of Action

Derivatives of 4-(trifluoromethyl)piperidine often function as inhibitors of the dopamine transporter (DAT). By blocking DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[7][8]

Caption: Inhibition of Dopamine Transporter (DAT) by a 4-(Trifluoromethyl)piperidine Derivative.

This diagram illustrates the normal process of dopamine release, binding to postsynaptic receptors, and reuptake by the presynaptic DAT. A 4-(trifluoromethyl)piperidine derivative is shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.

Safety Information

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[3]

This technical guide provides a foundational understanding of this compound for its application in research and development. For detailed experimental procedures and safety protocols, it is essential to consult peer-reviewed literature and material safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L19441.03 [thermofisher.com]

- 3. 4-(三氟甲基)哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]

- 6. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)piperidine hydrochloride is a pivotal building block in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa). These modifications are strategically employed in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of its application in a key signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for researchers in designing synthetic routes, formulating drug candidates, and understanding the compound's behavior in biological systems.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Trifluoromethyl)piperidinium chloride | N/A |

| CAS Number | 155849-49-3 | [1] |

| Molecular Formula | C₆H₁₁ClF₃N | [1] |

| Molecular Weight | 189.61 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | White to yellow crystals or powder | [2] |

Physical and Thermodynamic Properties

| Property | Value | Source |

| Melting Point | 155-159 °C | [1] |

| pKa (of the free base) | 9.62 ± 0.10 (Predicted) | N/A |

| Solubility | No quantitative data available. General solubility information suggests it is soluble in water, methanol, and DMSO. | N/A |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties of this compound.

Melting Point Determination

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

pKa Determination by Potentiometric Titration

Protocol:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Apparatus: A calibrated pH meter with a suitable electrode and a magnetic stirrer.

-

Titration: A known volume of the this compound solution is placed in a beaker with the pH electrode and a stir bar. The solution is stirred continuously. The titrant (NaOH solution) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3]

Spectroscopic Analysis

¹H NMR Protocol:

-

Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

¹³C NMR Protocol:

-

Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.

-

Instrument: A high-resolution NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Protocol (KBr Pellet Method):

-

Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: An FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to aid in structural elucidation.[4]

Application in Drug Development: A Case Study in HIV-1 Inhibition

4-(Trifluoromethyl)piperidine and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. A notable application is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.

Signaling Pathway and Mechanism of Action

HIV-1 entry into host T-cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, either CCR5 or CXCR4. This secondary binding event triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.

CCR5 antagonists, many of which incorporate the trifluoromethylpiperidine scaffold, act as entry inhibitors. They are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes an inactive conformation of the receptor, preventing its interaction with the viral gp120 protein. By blocking this crucial step, CCR5 antagonists effectively prevent the entry of R5-tropic HIV-1 strains into host cells.

Caption: HIV-1 entry and its inhibition by a CCR5 antagonist.

Experimental Workflow for Evaluating CCR5 Antagonists

The evaluation of a potential CCR5 antagonist involves a series of in vitro assays to determine its efficacy and selectivity.

Caption: Workflow for the evaluation of CCR5 antagonists.

Conclusion

This compound is a valuable synthon for the development of novel therapeutics. Its unique physicochemical properties, imparted by the trifluoromethyl group, offer medicinal chemists a powerful tool to modulate drug-like properties. The provided experimental protocols serve as a guide for the systematic characterization of this and similar compounds. The case study on CCR5 antagonists highlights the practical application of this building block in addressing significant medical needs. Further research into the quantitative solubility and experimental pKa of this compound will undoubtedly facilitate its broader application in drug discovery and development.

References

- 1. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]

- 2. L19441.03 [thermofisher.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structure elucidation of 4-(Trifluoromethyl)piperidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the predicted spectroscopic characteristics derived from foundational principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret the necessary data for structural confirmation.

Physicochemical Properties

This compound is a white to yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 155849-49-3 | [1][2][3] |

| Molecular Formula | C₆H₁₁ClF₃N | [1][3] |

| Molecular Weight | 189.61 g/mol | [2] |

| Melting Point | 155-159 °C | [2] |

| Appearance | White to yellow crystals or powder | [1] |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Broad Singlet | 2H | NH ₂⁺ |

| ~3.3 | Multiplet | 2H | H-2e, H-6e |

| ~3.0 | Multiplet | 2H | H-2a, H-6a |

| ~2.5 | Multiplet | 1H | H-4 |

| ~2.1 | Multiplet | 2H | H-3e, H-5e |

| ~1.8 | Multiplet | 2H | H-3a, H-5a |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Quartet J(C-F) (Hz) | Assignment |

| ~125 | ~280 | C F₃ |

| ~43 | - | C -2, C -6 |

| ~38 | ~25 | C -4 |

| ~27 | - | C -3, C -5 |

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | J(F-H) (Hz) | Assignment |

| ~-73 | Multiplet | - | CF ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group.

Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, Broad | N-H stretch (ammonium salt) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend (ammonium salt) |

| 1100-1350 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Possible Fragment |

| 153 | [M-HCl]⁺ (Molecular ion of free base) |

| 134 | [M-HCl-F]⁺ |

| 84 | [M-HCl-CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for observing the N-H protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum. A standard ¹⁹F NMR experiment can be run with parameters similar to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like the free base of 4-(trifluoromethyl)piperidine, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The hydrochloride salt may require direct infusion with electrospray ionization (ESI).

-

GC-MS Method (for the free base):

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of the Elucidation Workflow

The logical flow of experiments for the complete structure elucidation is depicted below.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, combining NMR, IR, and MS, provides unambiguous confirmation of the molecular structure. The presented predicted data and detailed protocols serve as a robust guide for researchers working with this and structurally related compounds.

References

biological significance of trifluoromethylpiperidines

An In-depth Technical Guide to the Biological Significance of Trifluoromethylpiperidines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Among these, the trifluoromethyl (CF3) group, when incorporated into a piperidine scaffold, creates a class of compounds known as trifluoromethylpiperidines. These structures are of profound interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] This technical guide provides a comprehensive overview of the , detailing their synthesis, physicochemical characteristics, and diverse applications. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of key concepts to serve as a vital resource for professionals in the field of drug development.

Introduction: The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but is significantly more lipophilic and electron-withdrawing.[2] Its incorporation into a piperidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, offers several strategic advantages in drug design:[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often leads to an increased half-life and improved drug efficacy.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

-

Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, such as hERG channel binding, and for optimizing a drug's absorption and distribution profile.[5]

-

Improved Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[6]

These properties have led to the widespread use of trifluoromethylpiperidine moieties in developing agents for the central nervous system (CNS), metabolic diseases, and as potent enzyme inhibitors.[7][8]

Physicochemical Properties

The position of the trifluoromethyl group on the piperidine ring (e.g., 2-, 3-, or 4-position) significantly influences the molecule's steric and electronic properties. Below is a summary of key physicochemical data for representative trifluoromethylpiperidine isomers.

| Property | 2-(Trifluoromethyl)piperidine | 4-(Trifluoromethyl)piperidine | Reference |

| CAS Number | 154630-93-0 | 657-36-3 | [9][10] |

| Molecular Formula | C₆H₁₀F₃N | C₆H₁₀F₃N | [9][10] |

| Molecular Weight | 153.15 g/mol | 153.15 g/mol | [9][10] |

| SMILES | C1CCNC(C1)C(F)(F)F | FC(F)(F)C1CCNCC1 | [9][10] |

| Proton Affinity (PAff) | Data Not Available | 925.10 kJ/mol | [10] |

| Gas Basicity (BasG) | Data Not Available | 892.00 kJ/mol | [10] |

Synthetic Strategies: An Overview

The synthesis of trifluoromethylpiperidines can be achieved through various routes, generally categorized by the method of ring formation or the introduction of the trifluoromethyl group. A generalized workflow is depicted below.

Caption: A generalized workflow for the synthesis of trifluoromethylpiperidines.

Key synthetic approaches reported in the literature include:

-

From Cyclic Substrates: This involves the modification of pre-existing six-membered rings. A classic example is the treatment of pipecolic acid with sulfur tetrafluoride (SF4).[11] Other methods include the reduction of trifluoromethyl-substituted pyridines or the fluorination of δ-lactams.[11][12]

-

From Acyclic Precursors via Cyclization: Various cyclization strategies are employed to construct the piperidine ring from linear amines. These include intramolecular Mannich reactions, silyl-aza-Prins reactions, and ring-closing metathesis (RCM).[11]

-

Electrophilic-induced Cyclization: This method can involve the treatment of ω-amino alkynes with reagents like AgF and TMSCF3 to produce 2-trifluoromethylpiperidines in high yields.[11]

Biological Significance and Therapeutic Applications

The unique properties conferred by the trifluoromethyl group make trifluoromethylpiperidines valuable scaffolds in various therapeutic areas.

Central Nervous System (CNS) Agents

The ability to enhance lipophilicity and metabolic stability makes the trifluoromethylpiperidine motif particularly suitable for CNS-active drugs, which must cross the blood-brain barrier.[2][5] While many CNS drugs contain a trifluoromethylphenyl group (e.g., Fluoxetine), the underlying principle of using the CF3 group to enhance potency and pharmacokinetic properties is the same.[6] These compounds are investigated for conditions such as depression, anxiety, and neurodegenerative diseases.[8][13][14]

Metabolic Disease Modulators

Trifluoromethylpiperidine derivatives have shown significant promise in the treatment of metabolic diseases like type 2 diabetes.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Gemigliptin is a pyrimidino-piperidine-based DPP-4 inhibitor. The trifluoromethyl group on the piperidine ring plays a crucial role in binding to the S2 extensive subsite of the DPP-4 enzyme, which enhances the drug's potency and selectivity for its target.[6]

Caption: Inhibition of DPP-4 by a CF3-piperidine compound prevents GLP-1 degradation.

Enzyme Inhibition

The trifluoromethyl group can act as a potent warhead or binding moiety in enzyme inhibitors.[15] Its strong electron-withdrawing properties can make adjacent groups more susceptible to nucleophilic attack, or it can form stable hydrates that mimic the transition state of a substrate, leading to potent and often irreversible inhibition.[15][16] Trifluoromethylpiperidines have been explored as inhibitors for enzymes like elastase and protein disulfide isomerase (PDI).[4][17]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of trifluoromethylpiperidine compounds, based on common practices in the field.

Representative Synthetic Protocol: Intramolecular Mannich Reaction

This protocol describes a diastereoselective synthesis of 2-trifluoromethylpiperidines from a trifluoromethyl amine and an aldehyde.[11]

-

Iminium Formation: Condense the starting trifluoromethyl amine (1.0 eq) with a selected aldehyde (1.1 eq) in the presence of an acid catalyst (e.g., p-TsOH, 0.1 eq) in a suitable solvent such as toluene.

-

Cyclization: Heat the mixture to reflux to facilitate the formation of the iminium intermediate and subsequent intramolecular cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpiperidine derivative.

General Protocol for Biological Evaluation: Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a trifluoromethylpiperidine compound against a target enzyme.[18]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations for testing.

-

Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme at a predetermined concentration, and the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle control, e.g., DMSO), and a known reference inhibitor.

-

Incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme's specific substrate (which is often fluorogenic or chromogenic).

-

Data Acquisition: Measure the reaction progress over time by monitoring the change in fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Perspectives

Trifluoromethylpiperidines represent a privileged scaffold in medicinal chemistry, offering a powerful toolset for modulating the properties of drug candidates. The strategic introduction of the trifluoromethyl group allows for the fine-tuning of metabolic stability, lipophilicity, basicity, and target binding, leading to the development of potent and selective therapeutics.[2][19] Future research will likely focus on developing novel, more efficient synthetic routes to access a wider diversity of substituted trifluoromethylpiperidines. Furthermore, as our understanding of disease biology deepens, these versatile building blocks will undoubtedly be applied to an expanding range of biological targets, continuing to drive innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 8. List of Central nervous system agents (CNS agents) - Drugs.com [drugs.com]

- 9. 2-(Trifluoromethyl)piperidine | C6H10F3N | CID 11263608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Trifluoromethylpiperidine (CAS 657-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]

- 12. scienceopen.com [scienceopen.com]

- 13. drugs.com [drugs.com]

- 14. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Irreversible enzyme inhibitors. 196. Active-site-directed irreversible inhibitors of dihydrofolate reductase derived from 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine and bearing a terminal phenyl sulfonate group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accio.github.io [accio.github.io]

- 19. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Key Modulator of the Piperidine Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. However, to meet the multifaceted demands of modern drug development, fine-tuning the properties of this privileged scaffold is often necessary. One of the most powerful strategies to achieve this is the incorporation of a trifluoromethyl (CF₃) group. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the core attributes of the piperidine scaffold, with a focus on its impact on physicochemical properties, metabolic stability, and biological activity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.

The Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group onto the piperidine scaffold induces significant changes in its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These alterations have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group. When placed on the piperidine ring, it significantly reduces the electron density of the nitrogen atom, thereby decreasing its basicity. This is reflected in a lower pKa value compared to the parent piperidine. A lower pKa means that at physiological pH (around 7.4), a larger proportion of the trifluoromethylated piperidine will exist in its neutral, un-ionized form compared to the unsubstituted piperidine. This can enhance its ability to cross biological membranes.

Lipophilicity (logP)

The trifluoromethyl group is highly lipophilic and its incorporation into the piperidine scaffold generally increases the molecule's overall lipophilicity, as measured by the logarithm of the partition coefficient (logP). An increase in lipophilicity can improve a compound's ability to cross cell membranes and access hydrophobic binding pockets within target proteins. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic enzymes.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of piperidine and its 4-trifluoromethyl derivative, illustrating the quantitative impact of the trifluoromethyl group.

| Compound | Structure | pKa | logP |

| Piperidine |  | 11.12 (experimental)[1][2] | 0.84 (experimental)[1][2] |

| 4-(Trifluoromethyl)piperidine |  | 9.62 (predicted)[3] | Increased (qualitative) |

Enhancing Metabolic Stability

A major challenge in drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring a sufficiently long half-life in the body to exert their therapeutic effect. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[4][5]

The introduction of a trifluoromethyl group is a widely employed strategy to enhance the metabolic stability of piperidine-containing compounds. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.[6] By strategically placing a CF₃ group at a known or potential site of metabolism on the piperidine ring, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Common Metabolic Pathways of Piperidine and the Blocking Effect of the CF₃ Group

The primary metabolic pathways for the piperidine scaffold include:

-

C-Hydroxylation: Oxidation of the carbon atoms on the ring, particularly those adjacent to the nitrogen (alpha-carbons).

-

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent.

-

Ring Oxidation: Formation of lactams.

A trifluoromethyl group can sterically and electronically hinder the action of CYP enzymes at or near its point of attachment, thus protecting the piperidine ring from these metabolic transformations.

Quantitative Metabolic Stability Data

The following table provides a representative comparison of the in vitro metabolic stability of a hypothetical piperidine-containing drug and its trifluoromethylated analog in human liver microsomes (HLM).

| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Hypothetical Piperidine Drug | 25 | 55 |

| Hypothetical CF₃-Piperidine Analog | > 120 | < 10 |

Note: This data is illustrative and serves to demonstrate the expected trend.

Influence on Biological Activity

The trifluoromethyl group can significantly impact the biological activity of piperidine-containing molecules by influencing their binding affinity and selectivity for their target proteins.

-

Enhanced Binding Affinity: The increased lipophilicity imparted by the CF₃ group can lead to stronger hydrophobic interactions with the target's binding pocket.

-

Altered Conformation: The steric bulk and stereoelectronic effects of the trifluoromethyl group can lock the piperidine ring into a specific conformation that is more favorable for binding.

-

Modified Receptor Interactions: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to more favorable electrostatic interactions with the target.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Methodology:

-

Sample Preparation: A precisely weighed amount of the test compound (e.g., 1-5 mg) is dissolved in a known volume of deionized water or a suitable co-solvent (e.g., methanol/water mixture) to a final concentration of approximately 1-10 mM.

-

Titration Setup: The sample solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic or acidic functional group has been neutralized.

Determination of logP by the Shake-Flask Method

Methodology:

-

Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a vial. The final concentration of the test compound should be in a range that allows for accurate quantification in both phases.

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logP is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Methodology:

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound and positive control compounds (e.g., a rapidly metabolized drug and a stable drug)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

-

Incubation Procedure:

-

A solution of HLMs is prepared in phosphate buffer.

-

The test compound is added to the HLM solution and pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is terminated by adding the ice-cold quenching solution.

-

-

Sample Analysis:

-

The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

-

The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

-

Visualizations

Caption: Logical relationships of the CF3 group's effects.

Caption: Workflow for in vitro metabolic stability assay.

Caption: Metabolic pathways of piperidine and CF3 blocking.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Trifluoromethyl)piperidine hydrochloride, a fluorinated building block frequently utilized in the synthesis of pharmaceutical compounds. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from safety data sheets (SDS), established occupational safety principles for handling hazardous chemicals, and data from structurally related piperidine derivatives to provide a thorough overview. Adherence to the safety protocols outlined herein is crucial to minimize risk and ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

While extensive toxicological studies for this compound have not been fully conducted, the available data and information from analogous compounds are summarized below.

Physicochemical Information

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀F₃N·HCl | [1][2] |

| Molecular Weight | 189.61 g/mol | [1][2] |

| Appearance | White to yellow solid (crystals or powder) | |

| Melting Point | 155-159 °C | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Toxicological Data

| Hazard Classification | Statement |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) |

Source: GHS Classification from multiple SDS sources.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding pictograms.

| GHS Pictogram | Hazard Class | Hazard Statement |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Note: The GHS classification is based on information from various supplier Safety Data Sheets.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is lacking, the following are standardized protocols that would be used to assess the skin and eye irritation potential of this and similar chemical compounds.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test method is an in vitro procedure used to assess the skin irritation potential of a substance.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis models, which mimic the properties of the upper layers of human skin, are used.

-

Test Substance Application: A small amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cellular damage.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.

-

Classification: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD TG 492)

This is an in vitro method to identify chemicals that can cause serious eye damage or irritation.

Methodology:

-

Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelial (RhCE) tissue models are used.

-

Test Substance Application: The test substance is applied to the surface of the RhCE tissue. The application method and duration vary for liquids and solids (e.g., 30 minutes for liquids, 6 hours for solids).[5]

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance.

-

Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin irritation test.

-

Classification: The substance is classified based on the reduction in tissue viability. A viability of ≤ 60% is typically used as a cut-off to identify eye irritants.[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

The use of a chemical fume hood is strongly recommended for all procedures involving this compound.

-

An emergency eyewash station and safety shower must be readily accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[6] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6] |

| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[6] | |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a fume hood. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2°C and 8°C.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid measures must be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of through a licensed professional waste disposal service.[4]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

Caption: General experimental workflow for handling this compound.

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

Caption: Step-by-step procedure for responding to a spill.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Navigating the Solubility of 4-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 4-(Trifluoromethyl)piperidine hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and illustrates the compound's application in synthetic chemistry.

Introduction

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of a drug candidate. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides qualitative solubility information inferred from the general chemical properties of amine hydrochloride salts and practical observations from synthetic procedures. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀F₃N · HCl | |

| Molecular Weight | 189.61 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 155-159 °C |

Qualitative Solubility Profile

As a hydrochloride salt, this compound is a polar compound. Its solubility is therefore expected to be higher in polar solvents and lower in non-polar solvents. The table below summarizes the expected qualitative solubility in a range of common organic solvents. This information is based on the general principles of solubility for amine hydrochloride salts and anecdotal evidence from purification and reaction work-ups.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol | High | The polar protic nature and hydrogen bonding capacity of methanol facilitate the dissolution of the ionic salt. |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of solvating the hydrochloride salt. Some sources suggest that many hydrochloride salts are highly soluble in ethanol. | |

| Isopropanol | Moderate | Isopropanol is less polar than methanol and ethanol, which may result in slightly lower, but still significant, solubility. It is sometimes used for recrystallization, suggesting that solubility is not excessively high at all temperatures. | |

| Polar Aprotic | Acetonitrile | Moderate to Low | While polar, the aprotic nature of acetonitrile may lead to moderate or limited solubility compared to protic solvents. |

| Acetone | Low | Acetone is a moderately polar aprotic solvent and is often used as a wash solvent, suggesting low solubility. | |

| Halogenated | Dichloromethane | Low | Dichloromethane is a solvent of intermediate polarity and is less likely to effectively solvate the ionic hydrochloride salt. |

| Ethers | Diethyl Ether | Very Low | As a non-polar aprotic solvent, diethyl ether is a poor solvent for ionic salts and is often used to precipitate them from solution. |

| Hydrocarbons | Hexane, Toluene | Very Low | These non-polar solvents are not expected to dissolve significant amounts of the polar hydrochloride salt. They are commonly used as wash solvents. |

| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic salts. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant collected

-

Visualization of Experimental Workflow and Synthetic Utility

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic building block.

Caption: Experimental workflow for solubility determination.

Caption: Role as a building block in synthesis.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative assessment suggests high solubility in polar protic solvents and lower solubility in non-polar and some polar aprotic solvents. The provided experimental protocol offers a reliable method for determining specific solubility values, which are crucial for the successful application of this important building block in pharmaceutical research and development.

An In-depth Technical Guide to the Material Safety of 4-(Trifluoromethyl)piperidine hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the material safety data for 4-(Trifluoromethyl)piperidine hydrochloride (CAS No. 155849-49-3), a compound often utilized as an intermediate in the synthesis of pharmaceuticals. The following sections consolidate critical safety information, handling procedures, and emergency protocols.

Section 1: Chemical Identification and Physical Properties

This compound is a solid, appearing as a white to yellow crystalline powder.[1] Key identifying and physical data are summarized below.

| Identifier | Value | Source |

| CAS Number | 155849-49-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀F₃N·HCl | [2] |

| Molecular Weight | 189.61 g/mol | [2][4] |

| Appearance | White to yellow crystals or powder | [1] |

| Melting Point | 155-159 °C | |

| SMILES | Cl.FC(F)(F)C1CCNCC1 | [1] |

| InChI Key | KMUKXPQVPQUCDB-UHFFFAOYSA-N | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to irritation and potential respiratory effects.

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

The signal word for this chemical is "Warning".

Section 3: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[5] Prevent dust and aerosol formation.[5] Use in a well-ventilated area or outdoors.[2] Wash hands and any exposed skin thoroughly after handling.[2] |

| Storage | Store in a well-ventilated place and keep the container tightly closed.[2] Recommended storage temperature is between 2-8°C. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] A dust mask (type N95 in the US) is recommended. |

Section 4: First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2] |

Section 5: Fire Fighting and Accidental Release Measures

| Aspect | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Fire Fighting Procedures | Firefighters should wear self-contained breathing apparatus.[5] |

| Accidental Release | Ensure adequate ventilation and wear personal protective equipment.[2] Sweep up the material and shovel it into a suitable container for disposal.[2] Avoid creating dust.[2] Do not let the product enter drains.[5] |

Visualizing Safety Protocols

To further clarify procedural workflows, the following diagrams illustrate key safety and information management processes.

Caption: Logical structure of a Material Safety Data Sheet.

Caption: Workflow for handling a chemical spill.

References

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-(Trifluoromethyl)piperidine, chloride | C6H11ClF3N | CID 24212076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

The Therapeutic Potential of Trifluoromethylated Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its versatility as a synthetic fragment has made it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (CF3) group onto the piperidine ring has emerged as a powerful tool to enhance the therapeutic potential of these molecules. The CF3 group, with its unique electronic and steric properties, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This in-depth technical guide explores the synthesis, pharmacological properties, and therapeutic applications of trifluoromethylated piperidines, providing a comprehensive resource for researchers in the field.

The trifluoromethyl group is a strong electron-withdrawing moiety that can alter the pKa of nearby functional groups, which in turn influences ionization at physiological pH and can impact receptor interactions and membrane permeability. Furthermore, the high metabolic stability of the C-F bond often protects adjacent positions from oxidative metabolism, leading to improved pharmacokinetic profiles.[2] This guide will delve into the quantitative structure-activity relationships (SAR) of this compound class, present detailed experimental methodologies for their evaluation, and visualize key biological pathways and experimental workflows.

Pharmacological Properties and Therapeutic Targets

Trifluoromethylated piperidines have shown promise against a wide range of biological targets, demonstrating their potential in various therapeutic areas.

Enzyme Inhibition

Trifluoromethylated piperidines have been extensively investigated as inhibitors of various enzymes implicated in disease.

-

Monoamine Oxidase (MAO) Inhibition: Certain trifluoromethylated piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

-

Elastase Inhibition: Densely substituted piperidines functionalized with a trifluoromethyl group have demonstrated potent inhibitory activity against elastase, an enzyme involved in the degradation of elastin and collagen.[1] This makes them potential candidates for treating inflammatory skin conditions and other diseases associated with excessive elastase activity.

-

Cholinesterase Inhibition: Trifluoromethylated piperidines have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[1] Cholinesterase inhibitors are a mainstay in the treatment of Alzheimer's disease.

-

α-Glucosidase Inhibition: Some fluorine-substituted piperidine derivatives have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This highlights their potential as antidiabetic agents.

-

Dengue Virus (DENV) NS2B/NS3 Protease Inhibition: A proline-based derivative containing a meta-trifluoromethyl group has shown inhibitory activity against the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle.[3]

Central Nervous System (CNS) Modulation

The piperidine scaffold is a well-established privileged structure in CNS drug discovery due to its ability to cross the blood-brain barrier.[4] The incorporation of a trifluoromethyl group can further enhance CNS penetration and modulate the activity of various CNS targets. Trifluoromethylphenyl piperidines, for instance, are being investigated as modulators of G-protein coupled receptors (GPCRs) and transporters.[2]

Anticancer and Antimicrobial Activity

Emerging research has highlighted the potential of trifluoromethylated piperidines in oncology and infectious diseases. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] Additionally, some N-(trifluoromethyl)phenyl substituted pyrazole derivatives containing a piperidine moiety have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for a selection of trifluoromethylated piperidine derivatives against various targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 4l | MAO-A | 0.40 ± 0.05 | [1] |

| 4n | MAO-B | 1.01 ± 0.03 | [1] |

| 11 | MAO-A | 1.14 ± 0.03 | [1] |

| 11 | MAO-B | 1.01 ± 0.16 | [1] |

Table 2: Cholinesterase Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 5 | AChE | 4.37 ± 0.94 | [1] |

| 5 | BChE | 14.9 ± 1.11 | [1] |

Table 3: Elastase Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 7f | Elastase | 0.06 ± 0.02 | [1] |

| 4b | Elastase | 0.41 ± 0.01 | [1] |

Table 4: Antiviral Activity

| Compound ID | Target | IC50 (µM) | Reference |

| 3 | DENV NS2B/NS3 Protease | 5.0 | [3] |

Table 5: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |

| 3b | A375 (Melanotic Melanoma) | 25.4 | [5] |

| 3b | MCF-7/WT (Breast Cancer) | >100 | [5] |

| 3b | DU145 (Prostate Cancer) | 51.5 | [5] |

Table 6: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 25 | S. aureus (MRSA) | 0.78 | [6] |

| 25 | S. epidermidis | 1.56 | [6] |

| 25 | E. faecium | 0.78 | [6] |

| 13 | S. aureus (MRSA) | 3.12 | [6] |

Pharmacokinetic Profile

The introduction of a trifluoromethyl group is a well-established strategy to improve the pharmacokinetic properties of drug candidates. This is primarily due to the increased metabolic stability conferred by the strong C-F bond, which can block sites of metabolism.[2] Fluorination can also modulate lipophilicity, which in turn affects absorption, distribution, and clearance.